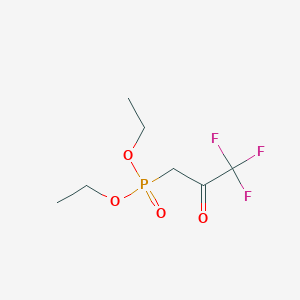![molecular formula C22H16N2O4 B14887360 3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a benzylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable benzylamine derivative onto the furan ring.
Formation of the Cyano and Oxo Groups: The cyano and oxo groups can be introduced through reactions such as the Knoevenagel condensation, which involves the reaction of an aldehyde with a cyanoacetic acid derivative.
Coupling with Benzoic Acid: The final step involves coupling the furan derivative with benzoic acid under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the furan or benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways. The benzylamino group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the cyano and oxo groups can participate in electron transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(3-(Amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid: Similar structure but with an amino group instead of a benzylamino group.
3-(5-(3-(Methylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid: Similar structure but with a methylamino group.
Uniqueness
The uniqueness of 3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzylamino group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H16N2O4 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c23-13-18(21(25)24-14-15-5-2-1-3-6-15)12-19-9-10-20(28-19)16-7-4-8-17(11-16)22(26)27/h1-12H,14H2,(H,24,25)(H,26,27)/b18-12+ |
Clé InChI |
YMVKTSGSPWFUQM-LDADJPATSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/C#N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


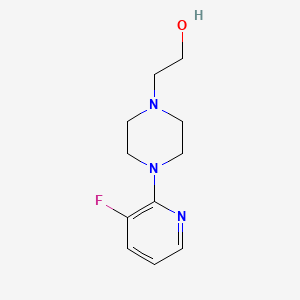
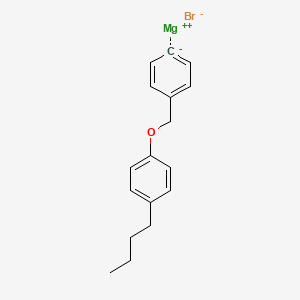
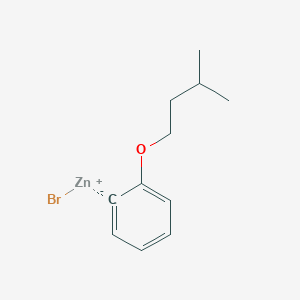
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
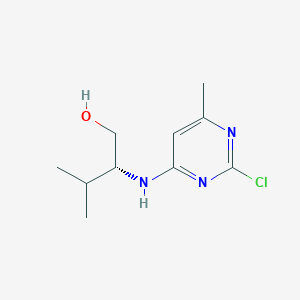
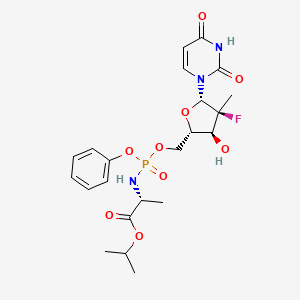
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
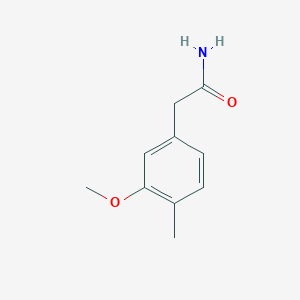

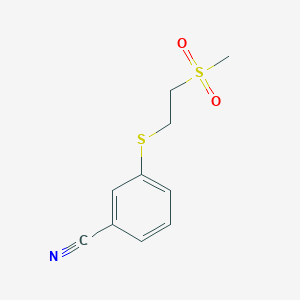

![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
